2-Methyloxolane-3-sulfonyl chloride

Description

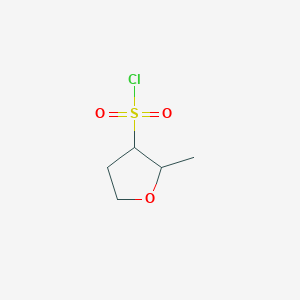

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO3S |

|---|---|

Molecular Weight |

184.64 g/mol |

IUPAC Name |

2-methyloxolane-3-sulfonyl chloride |

InChI |

InChI=1S/C5H9ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h4-5H,2-3H2,1H3 |

InChI Key |

QVLPVLSXOXONOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyloxolane 3 Sulfonyl Chloride and Its Precursors

Strategies for the Construction of Substituted Oxolane Rings

The formation of the 2-methyloxolane core is a critical step that can be approached through several synthetic routes. These include ring-closing reactions, ring-expansion and contraction strategies, and the functionalization of a pre-existing oxolane scaffold.

Ring-Closing Reactions for 2-Methyloxolane Derivatives

Ring-closing metathesis (RCM) stands out as a powerful and widely utilized method for the synthesis of unsaturated rings, including those with five to seven members. wikipedia.orgorganic-chemistry.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, leading to the formation of a cycloalkene and volatile ethylene (B1197577). wikipedia.org The loss of ethylene serves as a thermodynamic driving force, pushing the reaction towards the cyclized product. wikipedia.orgorganic-chemistry.org The versatility of RCM is enhanced by the development of various ruthenium-based catalysts, such as Grubbs catalysts, which exhibit tolerance to a wide range of functional groups. organic-chemistry.org The choice of solvent can also influence the efficiency of RCM reactions. rsc.org

For the synthesis of substituted oxolane derivatives, such as dihydropyrans, RCM provides a high-yielding pathway from readily available starting materials. wikipedia.org This method is not limited to the formation of five-membered rings and has been successfully applied to the synthesis of macroheterocycles with up to 90 members. wikipedia.org

Another approach to forming tetrahydrofuran (B95107) scaffolds is through nitrite-catalyzed stereoselective bromocyclization. This method offers a concise, inexpensive, and environmentally friendly route, utilizing a chiral auxiliary strategy. acs.org Mechanistically, nitrite (B80452) salts release nitric oxide under acidic conditions, which is then oxidized to nitrogen dioxide, facilitating the in-situ generation of bromine for the cyclization reaction. acs.org

Ring-Expansion and Contraction Approaches to Oxolanes

Ring expansion and contraction reactions offer alternative pathways to access oxolane structures. wikipedia.org These rearrangements can proceed through various reactive intermediates, including cationic, anionic, and carbenoid species. wikipedia.org

Ring expansion reactions can be initiated by the migration of an endocyclic bond to an exocyclic leaving group. wikipedia.org For instance, the treatment of certain cyclic compounds with an external reagent can induce an expansion to form a larger ring. youtube.comyoutube.com Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofurans, proceeding through an oxygen ylide intermediate. rsc.org

Conversely, ring contraction can be a useful strategy for synthesizing smaller rings from more readily accessible larger ones. wikipedia.org For example, the treatment of α-triflates of γ-lactones with potassium carbonate in methanol (B129727) can lead to an efficient ring contraction to yield oxetane-2-carboxylates. chimia.ch The reaction of cyclohexane (B81311) epoxides with a Lewis acid catalyst can also induce a ring contraction to form five-membered carbonyl compounds. chemistrysteps.com The Demyanov rearrangement, involving the diazotization of aminocyclobutanes, can also lead to ring-contracted products. wikipedia.org

Functionalization of Pre-formed Oxolane Scaffolds

Once the oxolane ring is formed, further functionalization can be carried out to introduce desired substituents. The surface of a scaffold plays a critical role in its interaction with other molecules and can be modified to introduce specific functional groups. nih.gov These functional groups can serve as points for further chemical modifications. nih.gov

For instance, highly functionalized 1-oxadecaline derivatives can be synthesized with high regio- and enantiocontrol using transition metal-mediated Diels-Alder reactions. nih.gov The resulting cycloadducts can be further functionalized to introduce a variety of chemical groups. nih.gov This highlights the importance of the scaffold in directing subsequent chemical transformations.

Introduction of the Sulfonyl Chloride Moiety

The introduction of the sulfonyl chloride group is the final key step in the synthesis of 2-methyloxolane-3-sulfonyl chloride. This can be achieved through direct chlorosulfonation or by the oxidative chlorination of various sulfur-containing precursors.

Direct Chlorosulfonation Reactions (e.g., using Chlorosulfonic Acid or Sulfuryl Chloride)

Chlorosulfonic acid is a versatile and widely used reagent for the direct chlorosulfonation of a range of organic compounds. pageplace.detandfonline.comtandfonline.com When used in excess, it can effectively introduce a sulfonyl chloride group onto an aromatic or heteroaromatic ring. pageplace.de The reaction mechanism can be complex and is influenced by the reaction conditions. stackexchange.com The use of thionyl chloride in conjunction with chlorosulfonic acid can sometimes promote the reaction and allow for the use of a smaller excess of chlorosulfonic acid. chemicalforums.com

Sulfuryl chloride can also be employed for chlorosulfonation, although its effectiveness can vary depending on the substrate. lookchem.com In some cases, it may lead to the formation of sulfoxides rather than the desired sulfonyl chloride. lookchem.com

A method for carrying out chlorosulfonation using sulfur trioxide in the presence of a chloride source has also been developed. google.com This approach avoids the direct use of chlorosulfonic acid, which can be hazardous to handle. google.com

| Reagent | Description |

| Chlorosulfonic Acid | A powerful and versatile reagent for direct chlorosulfonation of organic compounds. pageplace.detandfonline.comtandfonline.comlsu.edu |

| Sulfuryl Chloride | Can be used for chlorosulfonation, but may lead to other oxidized products depending on the substrate. lookchem.com |

| Sulfur Trioxide/Chloride Source | An alternative method that avoids the direct handling of chlorosulfonic acid. google.com |

Oxidative Chlorination of Sulfur-Containing Precursors (e.g., Thiols, Disulfides, Sulfinates)

An alternative to direct chlorosulfonation is the oxidative chlorination of sulfur-containing precursors such as thiols, disulfides, and sulfinates. This approach offers a milder and often more selective route to sulfonyl chlorides.

A variety of oxidizing systems have been developed for this transformation. For instance, a combination of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) provides a mild and efficient reagent for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. acs.orgorganic-chemistry.org This method is highly selective and generally affords products in high yield and purity. acs.orgorganic-chemistry.org

Hydrogen peroxide, in the presence of a catalyst such as zirconium tetrachloride or titanium tetrachloride, is another effective reagent for the oxidative chlorination of thiols and disulfides. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.net These methods are characterized by excellent yields, short reaction times, and mild conditions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Other reagents that have been successfully employed for the oxidative chlorination of sulfur compounds include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH). lookchem.comresearchgate.netresearchgate.net These reagents offer good to excellent yields and are suitable for a variety of sulfur substrates. lookchem.comresearchgate.netresearchgate.net Additionally, bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts provides a clean, economical, and environmentally friendly synthesis of alkanesulfonyl chlorides. organic-chemistry.org

The mechanism of oxidative chlorination is believed to proceed through the formation of intermediates such as disulfides, thiosulfinates, and thiosulfonates. lookchem.com

| Precursor | Oxidizing System | Key Advantages |

| Thiols, Disulfides | Nitrate salt / Chlorotrimethylsilane | Mild, efficient, high yield and purity. acs.orgorganic-chemistry.org |

| Thiols, Disulfides | H₂O₂ / Zirconium tetrachloride | Excellent yields, short reaction times, mild conditions. organic-chemistry.orgthieme-connect.comorganic-chemistry.org |

| Thiols, Disulfides | H₂O₂ / Titanium tetrachloride | Good to excellent yields, short reaction times, cost-effective. researchgate.net |

| Thiols, Disulfides, Sulfides | N-Chlorosuccinimide (NCS) | Mild and efficient. researchgate.net |

| Thiols, Disulfides, Sulfides | Trichloroisocyanuric acid (TCCA) | Mild and efficient. researchgate.net |

| Thiols, Disulfides, Sulfides | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Good to excellent yields, broad substrate scope. lookchem.comresearchgate.net |

| S-Alkyl isothiourea salts | Bleach | Clean, economical, environmentally friendly. organic-chemistry.org |

Stereoselective Synthesis of this compound

The target compound possesses two stereocenters at the C2 and C3 positions, meaning it can exist as four possible stereoisomers. Controlling the stereochemical outcome is a critical aspect of its synthesis, particularly for applications where a single isomer is required.

Diastereoselective Approaches in Oxolane Functionalization

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of synthesizing this compound, this involves controlling the relative stereochemistry between the methyl group at C2 and the sulfonyl chloride group at C3. This is typically achieved by performing a reaction on a precursor where the existing stereocenter at C2 directs the approach of the incoming reactant that will form the C3 stereocenter.

For example, the addition of a sulfur nucleophile to an electrophilic center at C3 of a 2-methyloxolane derivative would likely proceed from the face opposite to the existing methyl group to minimize steric hindrance, leading to a predominance of the trans isomer.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Enantioselective synthesis aims to produce a single enantiomer. This can be achieved through several advanced strategies:

Chiral Catalysis: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) can guide a reaction to favor one enantiomeric product. For instance, an asymmetric hydrogenation of a furan (B31954) precursor could establish the stereocenter at C2 with high enantiomeric excess. nsf.gov Subsequent functionalization at C3 would then be a diastereoselective process.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. This strategy is well-established in organic synthesis but may be less atom-economical than catalytic approaches.

Control of Stereochemistry at C2 and C3 of the Oxolane Ring

Achieving absolute control over both the C2 and C3 stereocenters requires a carefully designed synthetic sequence. A common strategy involves:

Establishing the C2 Stereocenter: This is often the first step. One could start from an enantiomerically pure building block or use a powerful asymmetric reaction. For example, the enantioselective reduction of a β-halo ketone followed by cyclization is a known method for producing chiral 2-substituted cyclic ethers. acs.org

Diastereoselective Introduction of the C3 Substituent: With the C2 stereocenter fixed, the introduction of the sulfur functionality at the C3 position is performed. The stereochemical outcome of this step is governed by the directing influence of the C2-methyl group. Reactions that proceed through a cyclic transition state or are subject to strong steric guidance are often highly diastereoselective.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mit.edujournalijdr.com The synthesis of this compound can be made significantly more sustainable by incorporating these principles.

A key feature of this particular synthesis is that the parent ring system, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), is itself recognized as a premier green solvent. nih.govresearchgate.net It is derived from renewable biomass sources such as levulinic acid and furfural, which come from sugars. taylorandfrancis.comresearchgate.netmdpi.com Using 2-MeTHF as the reaction solvent where appropriate would be a prime example of applying green chemistry principles.

Table 2: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application in Synthesis | Reference |

|---|---|---|

| ecoUse of Renewable Feedstocks | Synthesizing the 2-methyloxolane core from biomass-derived levulinic acid or furfural. | researchgate.netmdpi.com |

| scienceUse Catalysts, Not Stoichiometric Reagents | Employing catalytic methods for hydrogenation or cyclization steps to minimize waste. | mit.edumdpi.com |

| opacityUse Safer Solvents and Reaction Conditions | Using 2-MeTHF itself as the solvent; replacing hazardous chlorinating agents like chlorine/SOCl₂ with alternatives like NCS. | organic-chemistry.orgresearchgate.net |

| reduce_capacityAvoid Chemical Derivatives | Developing more direct synthetic routes that avoid the use of protecting groups, thus reducing step count and waste. | mit.edu |

Further green improvements include using biocatalysis, where enzymes are used to perform specific transformations with high selectivity under mild, aqueous conditions, and designing processes that maximize atom economy by ensuring most atoms from the reactants are incorporated into the final product. mdpi.com

Reactivity Profiles and Transformation Pathways of 2 Methyloxolane 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group is a powerful electrophile, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of many important classes of organic molecules. The general mechanism involves the addition of a nucleophile to the sulfur atom, followed by the displacement of the chloride ion, which is an excellent leaving group. masterorganicchemistry.com These reactions are fundamental in synthetic chemistry for creating stable S-N and S-O bonds.

Formation of Sulfonamides and Sulfinates

Sulfonamides: The reaction of 2-Methyloxolane-3-sulfonyl chloride with primary or secondary amines is a direct and widely used method for the synthesis of sulfonamides. organic-chemistry.orgresearchgate.net This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. masterorganicchemistry.comrsc.org The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage. libretexts.org The reaction is generally efficient and compatible with a wide variety of amine substrates, including aliphatic, aromatic, and heterocyclic amines. rsc.orgsigmaaldrich.com

Table 1: Illustrative Synthesis of Sulfonamides from this compound

| Amine Reactant | Base | Product |

| Ammonia | Pyridine | 2-Methyloxolane-3-sulfonamide |

| Methylamine | Triethylamine | N-Methyl-2-methyloxolane-3-sulfonamide |

| Aniline | Triethylamine | N-Phenyl-2-methyloxolane-3-sulfonamide |

| Piperidine | Pyridine | 1-((2-Methyloxolane-3-yl)sulfonyl)piperidine |

Sulfinates: While less direct than sulfonamide formation, sulfinates can be prepared from sulfonyl chlorides through a reduction process. A common method involves the in situ reduction of the sulfonyl chloride in the presence of a reducing agent, such as triphenylphosphine. nih.govresearchgate.net This procedure can be followed by reaction with an amine to form a sulfinamide, which is a related sulfur-nitrogen compound. nih.gov The direct conversion to a sulfinate salt, such as sodium 2-methyloxolane-3-sulfinate, would typically involve a reagent that can both reduce the sulfonyl chloride and provide the corresponding cation.

Synthesis of Sulfonate Esters and Other Sulfur-Oxygen Derivatives

The reaction of this compound with alcohols provides a straightforward route to sulfonate esters. vaia.com This transformation is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile. A base, typically pyridine, is used to facilitate the reaction by deprotonating the alcohol and scavenging the HCl byproduct. youtube.comyoutube.com A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at the alcohol's stereocenter. youtube.comlibretexts.org The resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. masterorganicchemistry.comlibretexts.org

Table 2: Illustrative Synthesis of Sulfonate Esters from this compound

| Alcohol Reactant | Base | Product |

| Methanol (B129727) | Pyridine | Methyl 2-methyloxolane-3-sulfonate |

| Ethanol | Pyridine | Ethyl 2-methyloxolane-3-sulfonate |

| Isopropanol | Pyridine | Isopropyl 2-methyloxolane-3-sulfonate |

| Phenol | Pyridine | Phenyl 2-methyloxolane-3-sulfonate |

Preparation of Sulfonyl Hydrazides and Related Compounds

Sulfonyl hydrazides are synthesized by the reaction of a sulfonyl chloride with hydrazine (B178648) (N₂H₄) or a substituted hydrazine. researchgate.netgoogle.com The reaction of this compound with hydrazine hydrate (B1144303) would yield 2-Methyloxolane-3-sulfonyl hydrazide. Similar to other nucleophilic substitutions at the sulfonyl center, this reaction typically requires a base to neutralize the generated HCl. Sulfonyl hydrazides are versatile synthetic intermediates; for instance, they can be used as precursors to regenerate sulfonyl radicals under oxidative conditions. mdpi.com

Radical Reactions Initiated by 2-Methyloxolane-3-sulfonyl Radicals

Beyond its role as an electrophile, the sulfonyl chloride group can serve as a precursor to a sulfonyl radical. This pathway opens up a different set of chemical transformations, primarily involving additions to unsaturated carbon-carbon bonds.

Generation and Reactivity of Sulfonyl Radicals from Sulfonyl Chlorides

The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 2-methyloxolane-3-sulfonyl radical and a chlorine radical. This process can be initiated by various methods, most notably through the use of photoredox catalysis with visible light. rsc.orgcam.ac.uk In a typical photoredox cycle, a photocatalyst absorbs light and reaches an excited state, which can then reduce the sulfonyl chloride via single-electron transfer (SET). The resulting radical anion is unstable and fragments, releasing the chloride anion and the desired sulfonyl radical. nih.gov These sulfonyl radicals are valuable reactive intermediates for forming new carbon-sulfur bonds. nih.govnih.gov

Intermolecular Radical Additions to Unsaturated Systems (e.g., Alkenes, Alkynes)

Once generated, the 2-methyloxolane-3-sulfonyl radical can readily participate in intermolecular addition reactions with unsaturated systems like alkenes and alkynes. nih.govmdpi.com This radical addition is a key step in various difunctionalization reactions. For example, the addition of the sulfonyl radical to an alkene forms a new carbon-centered radical intermediate. nih.gov This intermediate can then be trapped by the chlorine radical also present in the system, leading to a chloro-sulfonylation product. researchgate.net Alternatively, under different conditions, the intermediate can be oxidized or participate in a hydrogen atom transfer (HAT) to yield other functionalized sulfones. nih.govmdpi.com These methods allow for the stereoselective formation of products such as (E)-β-chlorovinyl sulfones from alkynes. mdpi.com

Table 3: Illustrative Radical Addition Reactions

| Unsaturated Substrate | Radical Initiator | Illustrative Product |

| Styrene | Visible Light/Photocatalyst | 2-Chloro-1-phenyl-1-((2-methyloxolane-3-yl)sulfonyl)ethane |

| 1-Octene | Visible Light/Photocatalyst | 1-Chloro-2-((2-methyloxolane-3-yl)sulfonyl)octane |

| Phenylacetylene | Visible Light/Photocatalyst | (E)-1-Chloro-2-phenyl-2-((2-methyloxolane-3-yl)sulfonyl)ethene |

| Cyclohexene | Visible Light/Photocatalyst | 1-Chloro-2-((2-methyloxolane-3-yl)sulfonyl)cyclohexane |

Intramolecular Cyclization Pathways Involving Oxolane-Based Radicals

The generation of a sulfonyl radical from this compound can lead to subsequent intramolecular reactions, particularly cyclization events. The specific pathways and products are dictated by the stability of the radical intermediates and the transition states of the cyclization.

Upon formation, the 2-methyloxolane-3-sulfonyl radical can undergo a series of intramolecular hydrogen atom transfer (HAT) reactions. The relative ease of abstraction of hydrogen atoms from the oxolane ring will determine the primary radical species formed. The resulting carbon-centered radical can then participate in cyclization reactions.

Free-radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic systems. thieme-connect.dewikipedia.org These reactions are typically characterized by their mild conditions and high regioselectivity. The stereoselectivity of these cyclizations is often predictable based on the conformation of the radical intermediate.

In the context of the 2-methyloxolane framework, the position of the methyl group and the sulfonyl radical will influence the favored cyclization pathway. The formation of five- and six-membered rings is generally favored in radical cyclizations. wikipedia.org The specific substitution pattern on the oxolane ring can direct the cyclization to form novel bicyclic structures.

The table below outlines potential intramolecular cyclization products from radicals derived from this compound.

| Radical Position | Cyclization Mode | Potential Product |

| C-5 | 5-exo-trig | Bicyclic lactone precursor |

| C-2 | 5-exo-trig | Bicyclic ether |

| C-4 | 4-exo-trig | Strained bicyclic system |

This table presents hypothetical cyclization pathways based on established principles of radical chemistry.

Photoredox Catalysis in Sulfonyl Radical Chemistry

Recent advances in photoredox catalysis have provided mild and efficient methods for the generation of sulfonyl radicals from sulfonyl chlorides. organic-chemistry.orgresearchgate.netnih.govcam.ac.uk This technology utilizes visible light and a photocatalyst to initiate a single-electron transfer (SET) process, leading to the formation of the desired radical species.

In the case of this compound, a suitable photocatalyst, upon excitation by light, can reduce the sulfonyl chloride to generate the corresponding sulfonyl radical and a chloride anion. The mild conditions of photoredox catalysis are particularly advantageous for substrates bearing sensitive functional groups.

The generated 2-methyloxolane-3-sulfonyl radical can then engage in a variety of synthetic transformations, including addition to alkenes and alkynes, as well as cross-coupling reactions. organic-chemistry.orgresearchgate.netcam.ac.uk The versatility of this approach allows for the construction of complex molecular architectures from simple starting materials.

The following table summarizes key aspects of photoredox-mediated sulfonyl radical generation.

| Parameter | Description |

| Photocatalyst | Typically a transition metal complex (e.g., iridium or ruthenium) or an organic dye. |

| Light Source | Visible light (e.g., blue or green LEDs). |

| Reductant/Oxidant | A sacrificial electron donor or acceptor may be required depending on the catalytic cycle. |

| Solvent | A polar aprotic solvent is commonly used to facilitate the electron transfer process. |

This table provides a general overview of the components involved in photoredox catalysis for sulfonyl radical generation.

Rearrangement Reactions and Fragmentations

Under certain conditions, sulfonyl radicals can undergo rearrangement or fragmentation reactions. For the 2-methyloxolane-3-sulfonyl radical, potential fragmentation pathways could involve the cleavage of the oxolane ring. The driving force for such a process would be the formation of more stable radical species or neutral molecules.

One possible fragmentation pathway could be the elimination of sulfur dioxide, a common reaction for sulfonyl radicals, to generate a carbon-centered radical. The stability of the resulting carbon-centered radical would be a key factor in determining the feasibility of this pathway.

Rearrangement reactions of the oxolane ring itself are also a possibility. Ring-opening of the oxolane radical could lead to the formation of an acyclic radical, which could then undergo further reactions. The specific substitution pattern on the oxolane ring will influence the propensity for and the outcome of such rearrangements. acs.org

Electrophilic and Ionic Reactions (if applicable)

While the primary focus has been on the radical chemistry of this compound, it is also important to consider its potential to participate in electrophilic and ionic reactions. The sulfonyl chloride functional group is a potent electrophile and can react with a variety of nucleophiles. wikipedia.orgmagtech.com.cn

Common nucleophiles that react with sulfonyl chlorides include water, alcohols, and amines, leading to the formation of sulfonic acids, sulfonic esters, and sulfonamides, respectively. wikipedia.orgsigmaaldrich.com These reactions typically proceed via a nucleophilic attack on the electrophilic sulfur atom, followed by the departure of the chloride leaving group.

The presence of the 2-methyloxolane ring may influence the reactivity of the sulfonyl chloride through steric and electronic effects. The methyl group at the 2-position could sterically hinder the approach of nucleophiles to the sulfonyl group.

The following table lists common nucleophiles and the corresponding products formed upon reaction with a sulfonyl chloride.

| Nucleophile | Product |

| Water (H₂O) | Sulfonic acid |

| Alcohol (R'OH) | Sulfonic acid ester |

| Amine (R'₂NH) | Sulfonamide |

| Sodium Sulfite (Na₂SO₃) | Sulfinate salt |

This table illustrates the general reactivity of sulfonyl chlorides with common nucleophiles. wikipedia.org

Computational and Spectroscopic Characterization Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like 2-Methyloxolane-3-sulfonyl chloride. dtic.mil By employing methods such as the B3LYP functional with a basis set like 6-311+G(2d,2p), it is possible to model the molecule's electronic structure with a reasonable degree of accuracy. ni.ac.rsunipd.itmdpi.com

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | ~ 5-7 eV | Indicates moderate to high chemical stability. |

| Dipole Moment | ~ 3-5 D | Suggests a polar molecule with significant intermolecular dipole-dipole interactions. |

| Electron Affinity | Positive | The molecule is expected to be able to accept an electron to form a stable anion. |

| Ionization Potential | Moderately high | A significant amount of energy would be required to remove an electron. |

Note: The values in this table are hypothetical and are based on typical ranges for similar organic molecules. Actual experimental or more advanced computational values may differ.

The molecular electrostatic potential (MESP) map would likely show a region of negative potential around the oxygen atoms of the sulfonyl group and the oxolane ring, indicating their nucleophilic character. Conversely, a region of positive potential would be expected around the sulfur atom and the carbon atom attached to the chlorine, highlighting their electrophilic nature and susceptibility to nucleophilic attack.

Mechanistic Pathway Elucidation through Transition State Modeling

Computational modeling of reaction mechanisms provides invaluable insights into the reactivity of sulfonyl chlorides. For this compound, nucleophilic substitution at the sulfur atom is a probable reaction pathway. Such reactions for sulfonyl chlorides are often debated in terms of a concerted SN2-type mechanism or a stepwise addition-elimination pathway. cdnsciencepub.commdpi.commdpi.com

Transition state theory can be employed to calculate the activation energies for these potential pathways. The geometry of the transition state is a key indicator of the mechanism. For an SN2 reaction, a trigonal bipyramidal geometry around the sulfur atom is anticipated in the transition state. cdnsciencepub.com The relative energies of the reactants, transition states, and products determine the feasibility and rate of a given reaction.

Furthermore, the presence of an α-hydrogen to the sulfonyl group could, under basic conditions, lead to an elimination-addition mechanism proceeding through a highly reactive sulfene (B1252967) intermediate. mdpi.com Computational modeling can help to determine the likelihood of this pathway by calculating the energy barrier for the initial proton abstraction.

Table 2: Hypothetical Activation Energies for Reactions of this compound

| Reaction Pathway | Nucleophile | Predicted Activation Energy (kcal/mol) | Mechanistic Implication |

| SN2 Substitution | H₂O | 15 - 25 | A plausible pathway for hydrolysis, with a moderate reaction rate. |

| Addition-Elimination | H₂O | 20 - 30 | Likely a higher energy pathway compared to direct substitution. |

| Sulfene Formation (Elimination) | OH⁻ | 10 - 20 | Favorable under basic conditions, leading to a different set of products. |

Note: These activation energies are illustrative and would need to be determined through specific computational studies.

Conformational Energy Landscape Mapping and Molecular Dynamics Simulations

The five-membered oxolane ring of this compound is not planar and will exist in a state of dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. ni.ac.rsresearchgate.net The specific conformational preferences will be governed by the steric and electronic interactions of the methyl and sulfonyl chloride substituents.

Conformational analysis aims to identify the lowest energy conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each point, resulting in a potential energy surface. The relative populations of the different conformers at a given temperature can then be estimated using the Boltzmann distribution.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. researchgate.net By simulating the motion of the atoms over time, MD can reveal the pathways of conformational interconversion and the flexibility of the molecule.

Table 3: Predicted Relative Energies of Hypothetical Conformers of 2-Methyloxolane

| Conformation | Substituent Positions | Predicted Relative Energy (kcal/mol) |

| Envelope 1 | Methyl (axial), Sulfonyl chloride (equatorial) | 0.5 - 1.5 |

| Envelope 2 | Methyl (equatorial), Sulfonyl chloride (axial) | 0.0 (most stable) |

| Twist 1 | - | 1.0 - 2.0 |

| Twist 2 | - | 1.5 - 2.5 |

Note: The relative energies are hypothetical and serve to illustrate the expected energetic differences between conformers. The most stable conformer is assigned a relative energy of 0.0 kcal/mol.

Prediction and Interpretation of Advanced Spectroscopic Data

The 1H and 13C NMR spectra of this compound can be predicted based on the chemical environment of each nucleus. The protons and carbons of the oxolane ring will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and sulfonyl chloride groups.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals. ipb.pt COSY spectra would reveal the proton-proton coupling networks, while HMBC spectra would show correlations between protons and carbons over two or three bonds.

Table 4: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| CH₃ | 1.2 - 1.5 | 15 - 25 |

| H-2 | 4.0 - 4.5 | 70 - 80 |

| H-3 | 4.5 - 5.0 | 80 - 90 |

| H-4 (a) | 2.0 - 2.4 | 30 - 40 |

| H-4 (b) | 1.8 - 2.2 | 30 - 40 |

| H-5 (a) | 3.8 - 4.2 | 65 - 75 |

| H-5 (b) | 3.6 - 4.0 | 65 - 75 |

Note: These are estimated chemical shift ranges in a standard solvent like CDCl₃. Actual values will depend on the specific conformation and experimental conditions.

The infrared spectrum of this compound will be characterized by absorption bands corresponding to the vibrational modes of its functional groups. The sulfonyl chloride group will give rise to strong, characteristic stretching vibrations for the S=O and S-Cl bonds. The oxolane ring will exhibit C-O-C and C-H stretching and bending vibrations.

Table 5: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S=O | Asymmetric stretch | 1370 - 1410 |

| S=O | Symmetric stretch | 1160 - 1210 |

| S-Cl | Stretch | 300 - 400 |

| C-O-C | Stretch | 1050 - 1150 |

| C-H (alkane) | Stretch | 2850 - 3000 |

Note: These are typical frequency ranges for the specified functional groups and are based on data from analogous compounds. acdlabs.comcdnsciencepub.comcdnsciencepub.com

Prospective Research Directions and Synthetic Utility

Development of Novel Synthetic Methodologies Leveraging the Unique Structure

The development of new synthetic methods is a cornerstone of chemical research. The structure of 2-Methyloxolane-3-sulfonyl chloride, featuring a chiral center at the 2-position and a reactive sulfonyl chloride at the 3-position of the oxolane ring, presents opportunities for novel synthetic strategies. The oxolane ring, also known as tetrahydrofuran (B95107), is a common motif in many natural products and pharmaceuticals. nih.govwikipedia.org The presence of the methyl group and the sulfonyl chloride functionality provides handles for stereoselective and regioselective transformations.

Research in this area could focus on metal-catalyzed cross-coupling reactions where the sulfonyl chloride group acts as a leaving group or a precursor to other functional groups. researchgate.net The development of catalytic systems that can differentiate between the various positions on the oxolane ring would be highly valuable. Furthermore, the inherent chirality of the molecule could be exploited in asymmetric catalysis, either as a ligand or as a chiral auxiliary.

Exploration of Intramolecular Reaction Pathways

The proximity of the sulfonyl chloride group to the oxolane ring and its methyl substituent allows for the exploration of various intramolecular reactions. These reactions can lead to the formation of novel bicyclic or spirocyclic systems, which are often challenging to synthesize through conventional methods. For instance, under suitable conditions, the sulfonyl chloride could react with a nucleophile generated in situ from another part of the molecule, leading to ring formation.

The study of such intramolecular cyclizations could provide access to unique heterocyclic scaffolds with potential biological activity. The stereochemical outcome of these reactions would be of particular interest, as the existing stereocenter at the 2-position could influence the stereochemistry of the newly formed rings.

Design of Analogs with Tuned Reactivity or Selectivity

The modification of the this compound structure can lead to the design of analogs with fine-tuned reactivity and selectivity. By introducing different substituents on the oxolane ring or by altering the electronic properties of the sulfonyl group, chemists can modulate the compound's behavior in chemical reactions.

For example, the introduction of electron-withdrawing or electron-donating groups on the oxolane ring could influence the reactivity of the sulfonyl chloride. Similarly, replacing the chlorine atom in the sulfonyl chloride with other halogens or pseudohalogens could alter its leaving group ability and reaction profile. nih.gov This approach would allow for the creation of a library of related compounds, each with specific properties tailored for different synthetic applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1423027-55-7 | C5H9ClO3S | 184.63 |

| 2-Methyloxolane | 96-47-9 | C5H10O | 86.134 |

| 2-(Methoxycarbonyl)thiophene-3-sulfonyl chloride | 59337-92-7 | C6H5ClO4S2 | 240.67 |

| 2-mesitylene sulfonyl chloride | 773-64-8 | C9H11ClO2S | 218.70 |

Utilization as a Chiral Precursor for Advanced Heterocyclic Compounds

The inherent chirality of this compound makes it a valuable starting material for the synthesis of enantiomerically pure, advanced heterocyclic compounds. nih.gov The oxolane ring can serve as a scaffold upon which complex molecular architectures can be built. The sulfonyl chloride group provides a reactive handle for introducing a wide variety of substituents and for constructing new ring systems.

The development of synthetic routes that utilize this compound as a chiral precursor could lead to the efficient and stereoselective synthesis of biologically active molecules. For example, it could be used in the synthesis of novel nucleoside analogs or other complex natural product-like molecules. The ability to control the stereochemistry of the final product is a critical aspect of modern drug discovery and development. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-Methyloxolane-3-sulfonyl chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of the oxolane precursor using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity. Post-synthesis purification may require column chromatography (silica gel, eluent: dichloromethane/hexane gradient). Characterization should include H/C NMR and FT-IR to confirm sulfonyl chloride formation .

- Note : For novel compounds, full spectral data and elemental analysis must be provided to establish identity and purity per IUPAC guidelines .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability studies under varying temperatures (e.g., 4°C vs. ambient) and humidity levels are essential, as sulfonyl chlorides are prone to hydrolysis. Karl Fischer titration can quantify moisture content in stored samples. Degradation products should be identified using LC-MS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use chemical fume hoods and PPE (nitrile gloves, ANSI-approved goggles, lab coats) to prevent inhalation or skin contact. Reactivity with water necessitates anhydrous storage (desiccants, sealed under inert gas). Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Emergency eyewash stations and showers must be accessible .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for sulfonyl chloride derivatives?

- Methodological Answer : Contradictions often arise from variations in reaction stoichiometry, solvent purity, or moisture control. Systematic optimization via Design of Experiments (DoE) is recommended, testing variables like temperature, catalyst loading, and reaction time. Comparative studies using standardized reagents and equipment (e.g., moisture-free glassware) can isolate critical factors. Peer-reviewed protocols should be cross-validated with in-house data .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center. Kinetic studies (e.g., competition experiments with amines or alcohols) can elucidate steric and electronic effects of the oxolane ring. Computational modeling (DFT) may predict regioselectivity in complex reactions. Contrasting reactivity with analogous compounds (e.g., 2-Chloroethanesulfonyl chloride) provides insights into ring strain and steric hindrance .

Q. How do environmental conditions (pH, solvent polarity) influence the degradation pathways of this compound?

- Methodological Answer : Hydrolysis kinetics can be studied via UV-Vis spectroscopy under buffered conditions (pH 2–12). Polar aprotic solvents (e.g., DMF) stabilize the sulfonyl chloride, while protic solvents accelerate degradation. Activation energy () calculations from Arrhenius plots quantify thermal stability. Degradation byproducts (e.g., sulfonic acids) should be characterized via H NMR and HRMS .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in sulfonyl chloride-based reactions?

- Methodological Answer : Document all experimental parameters (e.g., humidity levels, reagent lot numbers, glassware drying methods). Use internal standards (e.g., diphenyl ether) for reaction monitoring. Publish raw spectral data and chromatograms in supplementary materials. Collaborative round-robin testing across labs can validate protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.